8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

Catalog No.
S837090
CAS No.
1020035-70-4
M.F
C9H5N3O2
M. Wt
187.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

CAS Number

1020035-70-4

Product Name

8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

IUPAC Name

8-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

InChI

InChI=1S/C9H5N3O2/c10-4-6-2-1-3-12-5-7(9(13)14)11-8(6)12/h1-3,5H,(H,13,14)

InChI Key

DVBCAETXRMMZMU-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O

Synthesis of Imidazo[1,2-a]pyridines

Antituberculosis Agents

Metal-Free Direct Synthesis

Functionalization via Radical Reactions

Drug Development

Material Science

8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a cyano group at the 8-position and a carboxylic acid group at the 2-position, which contributes to its unique chemical properties and biological activities. It has garnered significant interest in medicinal chemistry due to its diverse applications and potential therapeutic benefits.

The chemical reactivity of 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is notable for several types of reactions:

  • Oxidation: The compound can undergo oxidation to introduce additional functional groups.
  • Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, allowing for further functionalization of the molecule.

Research indicates that 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity: There is ongoing research into its efficacy as an anticancer agent, with investigations into its mechanisms of action against various cancer types.
  • Enzyme Interaction: The compound interacts with specific enzymes and receptors in biological systems, potentially modulating various biochemical pathways and exhibiting therapeutic effects.

The synthesis of 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves cyclization reactions. A common method includes:

  • Starting Materials: The reaction often begins with 2-aminopyridine and α,β-unsaturated nitriles.
  • Reaction Conditions: The mixture is heated in the presence of a base to facilitate cyclization and formation of the imidazo[1,2-a]pyridine core.
  • Purification: Following synthesis, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.

8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Material Science: Employed in the development of new materials due to its unique chemical properties.
  • Pharmaceutical Development: Investigated for its potential use in drug formulations targeting specific diseases .

The mechanism of action for 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves interactions with molecular targets:

  • The cyano group can participate in hydrogen bonding and other interactions with biological molecules.
  • The imidazo[1,2-a]pyridine core facilitates interactions with enzymes and receptors, influencing various biochemical pathways that lead to observed biological effects.

8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with several similar compounds based on their structural features and potential applications:

Compound NameStructural FeaturesUnique Aspects
6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acidCyano group at 6-positionDifferent positioning of cyano group affects reactivity
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acidHydroxy group at 8-positionHydroxy group provides different reactivity compared to cyano
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acidAmino group at 8-positionAmino group introduces basicity and different interaction profiles

The unique combination of both a cyano group and a carboxylic acid group in 8-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid enhances its reactivity and broadens its range of potential applications compared to these similar compounds. This distinct structure allows for diverse

XLogP3

1.3

Dates

Modify: 2023-08-16

Explore Compound Types